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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-1,3-thiazol-4-

amine

CAS No.: 1555162-42-9

Cat. No.: B2425436 Get Quote

Executive Summary: The compound 2-(4-Bromophenyl)-1,3-thiazol-4-amine is a specific

regioisomer often confused with its more common structural analog, 4-(4-bromophenyl)thiazol-

2-amine. Precise identification is critical in medicinal chemistry, as the position of the amine

group (C4 vs. C2) drastically alters the electronic properties, basicity, and vector orientation of

the scaffold in structure-activity relationship (SAR) studies.

CAS Number Search Results
Target Compound: 2-(4-Bromophenyl)-1,3-thiazol-4-amine[1]

CAS Number:1555162-42-9[1]

Status: Commercially available but less common; often requires custom synthesis for

large-scale applications.

Common "Decoy" Isomer (Warning): 2-Amino-4-(4-bromophenyl)thiazole

CAS Number: 2103-94-8[2][3]

Distinction: This isomer is synthesized via the standard Hantzsch reaction

(bromoacetophenone + thiourea) and is frequently misidentified as the target in automated

database scrapes.
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Structural Differentiation:

Feature
Target: 4-Amine (CAS
1555162-42-9)

Decoy: 2-Amine (CAS 2103-
94-8)

Amine Position C4 (Adjacent to C5-H) C2 (Between N and S)

Aryl Position C2 (Between N and S) C4 (Adjacent to C5-H)

pKa (Approx) ~3.5 - 4.0 (Less basic)
~5.3 (More basic due to

guanidine-like character)

| Primary Precursors | 4-Bromobenzothioamide + Chloroacetonitrile | 4-Bromophenacyl

bromide + Thiourea |

Part 2: Synthetic Methodology (Technical Deep Dive)
Core Directive: The synthesis of 2-aryl-4-aminothiazoles is mechanistically distinct from the

standard Hantzsch synthesis used for 2-aminothiazoles. The most robust protocol involves the

Gewald-type condensation or Thorpe-Ziegler cyclization of a thioamide with an

-halonitrile.

Protocol: Synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-
amine
Step 1: Preparation of 4-Bromobenzothioamide

Reagents: 4-Bromobenzonitrile, Lawesson’s Reagent (or P₄S₁₀), Toluene.

Conditions: Reflux, 4–6 hours.[4]

Mechanism: Thionation of the nitrile.

Why: The thioamide provides the necessary nucleophilic sulfur and the C2-aryl scaffold.

Step 2: Cyclization with Chloroacetonitrile

Reagents: 4-Bromobenzothioamide (from Step 1), Chloroacetonitrile, DMF or Ethanol.
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Base: Triethylamine (Et₃N) or Pyridine.

Conditions: 60–80°C, 4–12 hours.

Workup: Pour into ice water; precipitate filtration; recrystallization from EtOH.

Detailed Workflow Diagram (DOT):

4-Bromobenzonitrile Thionation
(Lawesson's Reagent)

4-Bromobenzothioamide
(Key Intermediate)

S-Alkylation &
Thorpe-Ziegler Cyclization+ Chloroacetonitrile

(alpha-Halo Nitrile)

TARGET:
2-(4-Bromophenyl)-
1,3-thiazol-4-amine

(CAS 1555162-42-9)

  -HCl

Click to download full resolution via product page

Caption: Synthesis pathway distinguishing the 4-amine regioisomer via thioamide intermediate.

Mechanistic Insight (The "Why"):
S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of chloroacetonitrile, displacing chloride. This forms an S-cyanomethyl imidothioester
intermediate.

Cyclization: The imidothioester nitrogen attacks the nitrile carbon (Thorpe-Ziegler type

addition).

Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

Critical Control Point: Temperature control is vital. Excessive heat can lead to

polymerization of the chloroacetonitrile or decomposition of the thioamide.

Part 3: Chemical Reactivity & Functionalization
This scaffold is a "bifunctional warhead" in drug discovery.

1. The Amine Handle (C4-NH₂):
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Reactivity: Less nucleophilic than aniline due to the electron-withdrawing nature of the

thiazole ring.

Application: Amide coupling, urea formation, or reductive amination.

Protocol Tip: Use strong coupling agents (HATU/COMU) or acid chlorides. Pyridine is often

required as a solvent/base to enhance nucleophilicity.

2. The Bromine Handle (Ar-Br):

Reactivity: Excellent partner for Palladium-catalyzed cross-couplings.

Suzuki-Miyaura: Couples with aryl boronic acids to extend the biaryl system.

Buchwald-Hartwig: Allows introduction of a second amino group, creating complex

heteroaryl-diamine scaffolds.

Functionalization Logic Diagram (DOT):

2-(4-Bromophenyl)-1,3-thiazol-4-amine

Path A: C4-Amine Derivatization
(Amide Coupling)

  R-COCl / HATU

Path B: Aryl-Bromide Coupling
(Suzuki/Buchwald)

  Pd(PPh3)4 / Ar-B(OH)2

Peptidomimetics /
Kinase Inhibitor Scaffolds

Biaryl Systems /
Extended Pi-Conjugation

Click to download full resolution via product page

Caption: Divergent synthesis strategy utilizing the orthogonal reactive sites of the scaffold.

Part 4: Analytical Profile (Self-Validating Data)
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To confirm you have synthesized the correct 4-amine isomer (and not the 2-amine), compare

your analytical data against these expected values.

Parameter Expected Value (4-Amine) Notes / Validation

¹H NMR (DMSO-d₆)
Singlet at

~6.0–6.5 ppm (C5-H)

The C5 proton of 4-

aminothiazoles is shielded

compared to the C4 proton of

2-aminothiazoles.

¹H NMR (NH₂)
Broad singlet

~5.0–7.0 ppm
Exchangeable with D₂O.

¹H NMR (Ar-H)
AA'BB' pattern

~7.6–7.9 ppm

Characteristic of para-

substituted benzene.

Mass Spec (ESI+) [M+H]⁺ = 254.9 / 256.9

1:1 Isotopic pattern confirms

presence of one Bromine

atom.

IR Spectroscopy ~3400, 3300 cm⁻¹ (NH stretch)
~2200 cm⁻¹ (Nitrile) should be

absent (confirms cyclization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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